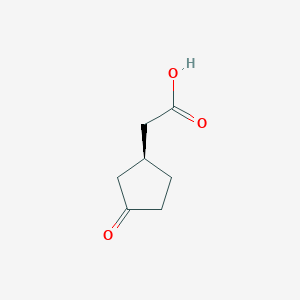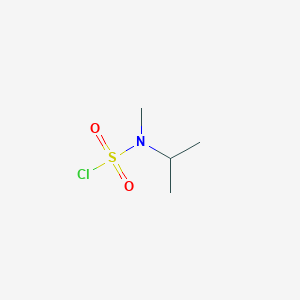
Isopropyl(methyl)sulfamoyl chloride
Overview
Description
Isopropyl(methyl)sulfamoyl chloride, also known as N-methyl-N-(propan-2-yl)sulfamoyl chloride, is a chemical compound with the molecular formula C4H10ClNO2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an acylating agent in organic synthesis, particularly in the formation of sulfonamide structures .
Mechanism of Action
Target of Action
Isopropyl(methyl)sulfamoyl chloride primarily targets amines . It acts as an acylating agent, reacting with amines to form sulfonamide structures .
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the this compound molecule binds to the amine, resulting in the formation of a sulfonamide structure . This reaction is typically facilitated by the presence of a base .
Biochemical Pathways
The formation of sulfonamide structures can lead to the synthesis of various target compounds .
Pharmacokinetics
It’s known that the compound is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .
Result of Action
The primary result of the action of this compound is the formation of sulfonamide structures . These structures can be used to synthesize a variety of target compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to slowly hydrolyze in air . Additionally, it should be kept away from fire and high temperatures due to its flammability . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . Adequate ventilation should be provided in the working environment, and appropriate personal protective equipment such as protective gloves, goggles, and masks should be used .
Biochemical Analysis
Biochemical Properties
Isopropyl(methyl)sulfamoyl chloride can act as an acylating agent . It reacts with amine compounds to form sulfonamide structures, which can then be used to synthesize a variety of target compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amine compounds to form sulfonamide structures . This reaction is facilitated by the presence of the sulfamoyl chloride group in the molecule .
Temporal Effects in Laboratory Settings
This compound is a stable compound that slowly hydrolyzes in the air
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl(methyl)sulfamoyl chloride is typically synthesized through the reaction of isopropanol with methylsulfonyl chloride under acidic conditions. The reaction proceeds as follows:
(CH3)2CHOH+ClSO2CH3→(CH3)2CHOSO2Cl+HCl
This reaction requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where isopropanol and methylsulfonyl chloride are mixed in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other suitable methods to achieve the required purity for commercial use .
Chemical Reactions Analysis
Types of Reactions
Isopropyl(methyl)sulfamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl(methyl)sulfonamide and hydrochloric acid.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form sulfonamides.
Water: Hydrolysis occurs readily in the presence of moisture.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize it to sulfonic acids.
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Scientific Research Applications
Isopropyl(methyl)sulfamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an acylating agent in the synthesis of sulfonamide derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: Applied in the production of polymers and other materials that require sulfonamide linkages.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonyl chloride: Similar in structure but lacks the isopropyl group.
Ethylsulfonyl chloride: Contains an ethyl group instead of an isopropyl group.
Propylsulfonyl chloride: Contains a propyl group instead of an isopropyl group.
Uniqueness
Isopropyl(methyl)sulfamoyl chloride is unique due to its specific combination of isopropyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex sulfonamide derivatives that are not easily accessible using other sulfonyl chlorides .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQGZLCQBFHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255631 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-13-7 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263169-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(propan-2-yl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

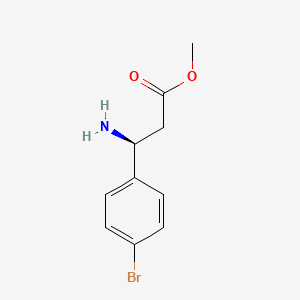
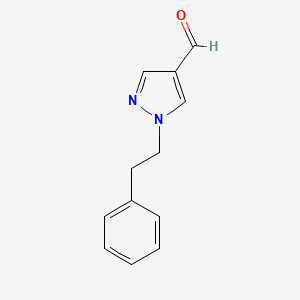

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)
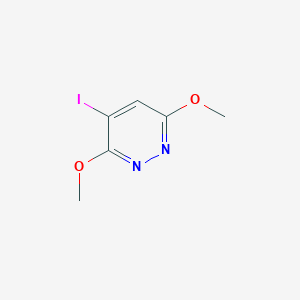

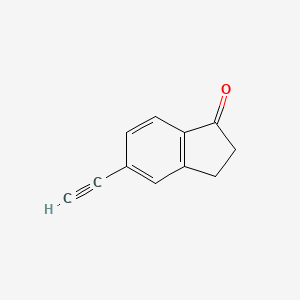

![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)
